- Preparation of spirosteroids from 17-alkenyl or 17-alkynyl substrate via carbonylation, hydrogenation, dehydrogenation, furylation and other transformations, World Intellectual Property Organization, , ,
Cas no 95716-71-5 (Δ9-Canrenone)
Δ9-Canrenone structure
Δ9-Canrenone Properties
Names and Identifiers
-
- delta-9,11-Canrenone
- 17-Hydroxy-3-oxopregn-4,6,9-triene-21-carboxylic acid gamma-lactone
- Δ9-Canrenone
- (8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- DELTA 9,11-CANRENONE ( FOR EPLERENONE )
- 9(11)-CANRENONE
- 17α-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone (7CI)
- Spiro[17H-cyclopenta[a]phenanthrene-17,2′(5′H)-furan], pregna-4,6,9(11)-triene-21-carboxylic acid deriv. (ZCI)
- 17β-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid γ-lactone
- Δ9-11-Canrenone
- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic acid gamma-lactone
- (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
- 17.BETA.-HYDROXY-4,6,9(11)-TRIEN-3-ONE 21-CARBOXYLIC ACID .GAMMA.-LACTONE
- delta9-11-Canrenone
- 17beta-Hydroxy-4,6,9(11)-trien-3-one 21-carboxylic Acid gamma-Lactone; delta9-11-Canrenone
- 17alpha-Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, gamma-lactone
- SCHEMBL14085014
- Delta 9,11-canrenone
- 95716-71-5
- (2'R,8S,10R,13S,14S)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-3,5'(2H,4'H)-dione
- .DELTA.9-11-CANRENONE
- 17.ALPHA.-PREGNA-4,6,9(11)-TRIENE-21-CARBOXYLIC ACID, 17-HYDROXY-3-OXO-, .GAMMA.-LACTONE
- Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-,g-lactone, (17a)-
- UNII-3AC47AUW33
- 3AC47AUW33
- DTXSID10469189
- +Expand
-
- MFCD09751202
- MCNZISFQKMPWRJ-DOYHNPMNSA-N
- 1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1
- C[C@]12CC=C3[C@]4(CCC(=O)C=C4C=C[C@H]3[C@@H]1CC[C@]12CCC(=O)O1)C
Computed Properties
- 338.18800
- 0
- 3
- 0
- 338.18819469g/mol
- 25
- 772
- 0
- 5
- 0
- 0
- 0
- 1
- 3
- 43.4Ų
Experimental Properties
- 4.29020
- 43.37000
Δ9-Canrenone Price
Δ9-Canrenone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Formic acid Catalysts: Palladium diacetate , (Methylenedi-2,1-phenylene)bis[diphenylphosphine Solvents: Tetrahydrofuran ; 20 min, 70 psi, 25 °C; 18 h, 100 psi, 105 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Chloranil Solvents: Methanol , Dichloromethane , Water ; 2 h, 42 °C
Reference
- C-17 spirolactonization and 6,7 oxidation of steroids, World Intellectual Property Organization, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Acetic anhydride , Potassium formate Solvents: Formic acid ; rt → 80 °C; 12 h, 80 °C
1.2 80 °C → 100 °C; 3 h, 100 °C
1.2 80 °C → 100 °C; 3 h, 100 °C
Reference
- Eplerenone intermediate, preparation method and application in preparation of Eplerenone, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Acetic anhydride , Potassium acetate Solvents: Formic acid ; 18 h, 80 °C
1.2 4 h, 100 °C
1.3 Reagents: Water ; 20 min, cooled
1.2 4 h, 100 °C
1.3 Reagents: Water ; 20 min, cooled
Reference
- Stereoselective construction of a steroid 5α,7α-oxymethylene derivative and its use in the synthesis of eplerenoneSteroids, 2011, 76(1-2), 56-59,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Dichloromethane , Pyridine ; -15 °C; 16 h, -15 °C
Reference
- Preparation method of Δ9(11)-canrenone from 11-α-hydroxycanrenone and trifluoromethanesulfonic anhydride by hydroxyl elimination, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Isopropanol ; 80 °C; 30 °C
1.2 Reagents: Acetic acid ; neutralized
1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C
1.2 Reagents: Acetic acid ; neutralized
1.3 Solvents: Dimethylformamide , Dichloromethane ; 60 °C
Reference
- Method for efficient preparation of Δ-9,11-canrenone from 9α-hydroxy-4-androstenedione, China, , ,
Δ9-Canrenone Raw materials
- Dipropyl malonate
- 11a-Hydroxy Canrenone
- Spiro[androsta-3,5,9(11)-triene-17,2'-oxirane], 3-ethoxy-, (17β)-
- Pregna-4,6-diene-21-carboxylic acid, 17-hydroxy-11-[(methylsulfonyl)oxy]-3-oxo-, γ-lactone, (11α,17α)-
- Pregna-4,6,9(11),20-tetraen-3-one, 17-hydroxy-, (17α)-
Δ9-Canrenone Preparation Products
Δ9-Canrenone Related Literature
-
Johan Biscaras,Abhay Shukla Nanoscale, 2015,7, 5981-5986
-
Jiayu Zeng,Ziming Li,Hui Jiang,Xuemei Wang Mater. Horiz., 2021,8, 2964-3008
-
Fabian Stuhldreier,Tibor Kurtán,Attila Mándi,Sathishkumar Arumugam,Wenhan Lin,Björn Stork,Sebastian Wesselborg,Horst Weber,Birgit Henrich,Georgios Daletos,Peter Proksch RSC Adv., 2017,7, 5381-5393
-
Christie L. Hunter,A. Grant Mauk Dalton Trans., 2013,42, 3151-3155
-
Haochong Wu,Qilu Yao,Chenxi Hu,Jianjun Long,Yuanlan Zhou,Zhang-Hui Lu Chem. Commun., 2023,59, 12116-12119
-
Tuan-Jie Li,Hong-Mei Yin,Chang-Sheng Yao,Xiang-Shan Wang,Bo Jiang,Shu-Jiang Tu Chem. Commun., 2012,48, 11966-11968
-
Lu Shin Wong,Krzysztof Okrasa,Jason Micklefield Org. Biomol. Chem., 2010,8, 782-787
95716-71-5 (Δ9-Canrenone) Related Products
- 976-71-6(Canrenone)
- 2590-41-2(Dehydronandrolon)
- 95716-70-4(Pregna-4,9(11)-diene-7,21-dicarboxylic acid,17-hydroxy-3-oxo-g-lactone,methyl ester(7a,17a)-)
- 107724-20-9(eplerenone)
- 10161-34-9(Trenbolone Acetate)
- 192569-17-8(11-alpha-Hydroxycarvenone)
- 976-70-5(3-oxopregn-4-ene-21,17alpha-carbolactone)
- 209253-81-6(7β-Eplerenone)
- 67372-69-4(6,7-Demethylene-6,7-dehydro Drospirenone)
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